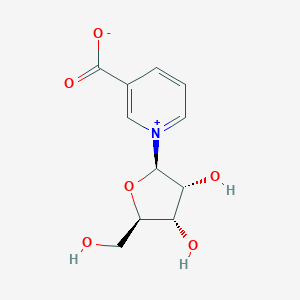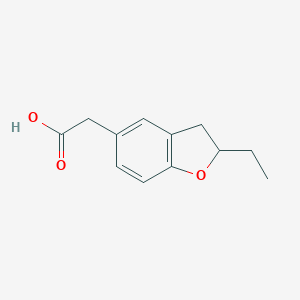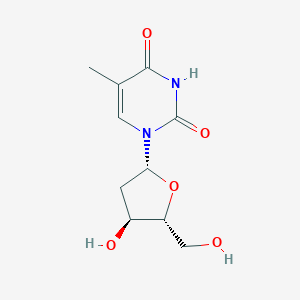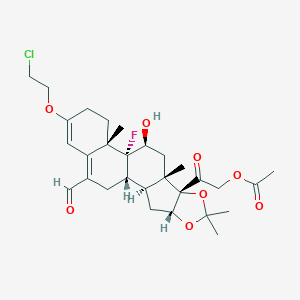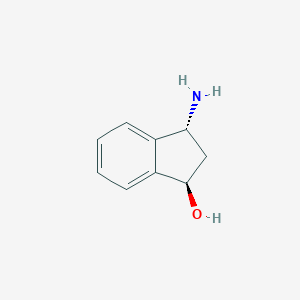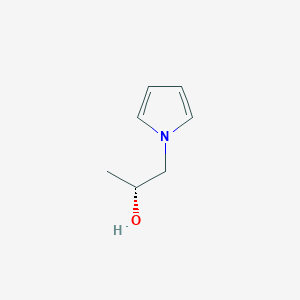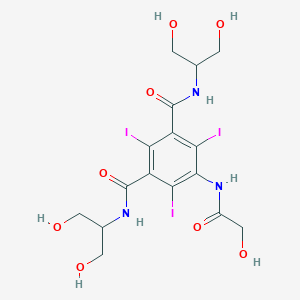
Iopamidol désméthylé
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desmethyl Iopamidol is not directly mentioned in the provided papers. However, the papers do discuss related compounds which can provide insight into the class of chemicals that Desmethyl Iopamidol belongs to. Iopamidol, a closely related compound, is a nonionic, water-soluble contrast agent used in medical imaging. It is characterized by high water solubility and low toxicity, which are desirable properties for such applications .
Synthesis Analysis
The synthesis of compounds related to Desmethyl Iopamidol, such as desmethylveramiline, involves multiple steps. Desmethylveramiline was synthesized from commercially available Fernholtz acid, with the key step being the hydroformylation of a terminal olefine to construct the piperidine appendage . While this synthesis is for a different compound, it suggests that the synthesis of Desmethyl Iopamidol might also involve multi-step organic reactions, possibly starting from a commercially available precursor.
Molecular Structure Analysis
The molecular structure of Iopamidol and its analogues involves a complex arrangement of hydroxyacylamino and triiodo groups attached to an isophthalamide backbone. The presence of multiple iodine atoms is a common feature in contrast agents, as they provide the necessary radio-opacity . Desmethyl Iopamidol, by its name, suggests the absence of a methyl group compared to Iopamidol, which could slightly alter its molecular structure and properties.
Chemical Reactions Analysis
The chemical reactions involving Iopamidol and its analogues are not detailed in the provided papers. However, the synthesis of these compounds suggests that they can undergo various organic reactions, such as hydroformylation and amide formation. The enzymatic assay for the optical purity of Iopamidol indicates that it can interact with enzymes like lactodehydrogenase, which could be relevant for understanding its metabolism and clearance from the body .
Physical and Chemical Properties Analysis
Iopamidol has been studied for its physical and chemical properties, which include high water solubility, the formation of anhydrous and monohydrate crystals, and specific thermal behavior. The compound's solubility is influenced by the nature of the substituents on the amide group, with the 1,3-dihydroxypropyl group providing the best results. Other properties such as the partition coefficient, ionization constant, critical micelle formation, surface tension, and osmolarity have also been characterized. These properties are crucial for the compound's performance as a contrast agent and its overall safety profile .
Applications De Recherche Scientifique
Amélioration de l'imagerie médicale
Iopamidol désméthylé : est principalement utilisé comme agent de contraste en imagerie médicale. Il améliore la visibilité des structures et des fluides à l'intérieur du corps lors de procédures d'imagerie telles que les radiographies, les tomodensitogrammes et les IRM . Sa capacité à améliorer le contraste contribue à un diagnostic précis de diverses conditions médicales.
Études sur le devenir et le transport dans l'environnement
La recherche sur l'impact environnemental des agents de contraste iodés, y compris l'Iopamidol désméthylé, est cruciale. Des études se concentrent sur leur persistance et leur transformation dans les eaux naturelles, les sols et les eaux usées. Comprendre leur devenir aide à évaluer les risques potentiels pour les écosystèmes et à élaborer des stratégies pour atténuer la contamination environnementale .
Chimie verte
L'Iopamidol désméthylé est impliqué dans le développement d'approches de chimie verte. Les chercheurs visent à le produire en utilisant des méthodes qui réduisent ou éliminent l'utilisation de réactifs nocifs, minimisant l'impact environnemental et améliorant la durabilité dans la fabrication pharmaceutique .
Procédés d'oxydation avancés
Dans le traitement des eaux usées, l'Iopamidol désméthylé fait l'objet d'études pour les procédés d'oxydation avancés (POA). Les POA sont utilisés pour dégrader les polluants organiques persistants, et la recherche sur l'Iopamidol désméthylé aide à optimiser ces procédés pour une meilleure élimination de ces composés des eaux usées .
Études de biotransformation
L'Iopamidol désméthylé subit une biotransformation, conduisant à divers sous-produits. La recherche dans ce domaine explore les voies métaboliques et les produits de transformation qui en résultent. Ces connaissances sont essentielles pour le développement de médicaments et l'évaluation de l'impact environnemental des produits pharmaceutiques .
Évaluations écotoxicologiques
Les enquêtes sur les effets écotoxicologiques des agents de contraste iodés, y compris l'Iopamidol désméthylé, sont essentielles. Ces études évaluent les effets toxiques potentiels sur la vie aquatique et contribuent à l'élaboration de directives et de réglementations environnementales pour l'élimination sécuritaire de ces substances .
Mécanisme D'action
Target of Action
Desmethyl Iopamidol, like its parent compound Iopamidol, is primarily used as a diagnostic imaging agent for angiography throughout the cardiovascular system . The primary targets of Desmethyl Iopamidol are the tissues and structures that need to be visualized during these procedures.
Mode of Action
It is likely to function similarly to iopamidol, which works by increasing the contrast between the area under examination and the surrounding tissues during imaging procedures . This is achieved by the compound’s ability to absorb X-rays, thereby allowing for clearer visualization of the structures of interest.
Pharmacokinetics
Iopamidol is known to be rapidly and almost completely absorbed, distributed in the body, and eliminated unchanged by renal excretion
Action Environment
Environmental factors can influence the action, efficacy, and stability of Desmethyl Iopamidol. For instance, the compound’s effectiveness can be influenced by the patient’s hydration status and kidney function, as these can affect the compound’s distribution and elimination . Additionally, the compound’s stability can be affected by factors such as temperature and pH.
Propriétés
IUPAC Name |
1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[(2-hydroxyacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20I3N3O8/c17-11-9(15(29)20-6(1-23)2-24)12(18)14(22-8(28)5-27)13(19)10(11)16(30)21-7(3-25)4-26/h6-7,23-27H,1-5H2,(H,20,29)(H,21,30)(H,22,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSXCZTZZDIVJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NC(CO)CO)I)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20I3N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77868-41-8 |
Source


|
| Record name | 1,3-Benzenedicarboxamide, 5-((2-hydroxyacetyl)amino)-N1,N3-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-2,4,6-triiodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077868418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-((2-HYDROXYACETYL)AMINO)-N1,N3-BIS(2-HYDROXY-1-(HYDROXYMETHYL)ETHYL)-2,4,6-TRIIODO-1,3-BENZENEDICARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54K5BMM8OD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



